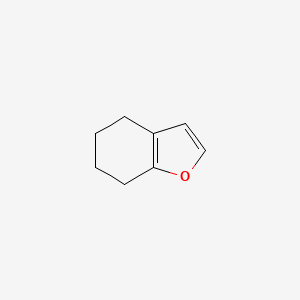

4,5,6,7-Tetrahydro-1-benzofuran

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,5,6,7-Tetrahydro-1-benzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring. This particular compound is characterized by the presence of a partially saturated benzene ring, which distinguishes it from other benzofurans. It has a molecular formula of C8H10O and is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydro-1-benzofuran typically involves the cyclization of appropriate precursors. One common method involves the reaction of resorcinol with potassium hydroxide in methanol, followed by hydrogenation in the presence of active nickel to form potassium 3-ketocyclohex-1-enolate. This intermediate is then cyclized with ethyl bromopyruvate under alkaline conditions and subsequently acidified to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 4,5,6,7-Tetrahydro-1-benzofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-oxo-4,5,6,7-tetrahydro-1-benzofuran.

Reduction: Reduction reactions can further saturate the benzene ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are frequently used.

Major Products: The major products formed from these reactions include various substituted benzofurans, which can exhibit different biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

4,5,6,7-Tetrahydro-1-benzofuran is a heterocyclic compound with the chemical formula C8H10O . It is a derivative of benzofuran and is classified as an alkylene .

Scientific Research Applications

This compound derivatives have applications in scientific research, including:

- Synthesis of complex molecules this compound can be employed as a building block in the synthesis of more complex molecules.

- Biological activities It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.

- Therapeutic effects It is explored for potential therapeutic effects in treating various diseases and is a promising compound for developing novel aldose reductase inhibitors .

- Material development It is utilized in developing new materials and chemical processes.

Research Findings

- Electrocatalytic process An electrocatalytic process can produce substituted unsymmetric spirobarbituric dihydrofurans containing both barbituric and 3,5,6,7‐tetrahydro‐1‐benzofuran‐4(2H)‐one fragments . These compounds are promising for biomedical applications, including anticonvulsants, anti-AIDS agents, and anti-inflammatory remedies .

- Blue fluorescent benzofuran derivatives this compound is used in creating blue fluorescent benzofuran derivatives, which have applications in UV-Vis and fluorescence studies .

Related Compounds

Several related compounds can be compared to this compound:

- Benzofuran: A parent compound with a similar structure but without the amine group.

- 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine hydrochloride: A sulfur analog with similar properties.

- Indole: A nitrogen analog with a different heterocyclic structure.

- 5,6,7,7a-tetrahydro-1-benzofuran-3-one: An analog with a ketone group .

Wirkmechanismus

The mechanism of action of 4,5,6,7-tetrahydro-1-benzofuran involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the benzofuran ring .

Vergleich Mit ähnlichen Verbindungen

Benzofuran: The parent compound with a fully unsaturated benzene ring.

Dibenzofuran: An analog with an additional fused benzene ring.

Furan: An analog without the fused benzene ring.

Indole: An analog with a nitrogen atom instead of oxygen.

Benzothiophene: An analog with a sulfur atom instead of oxygen

Uniqueness: 4,5,6,7-Tetrahydro-1-benzofuran is unique due to its partially saturated benzene ring, which imparts different chemical reactivity and biological activity compared to fully aromatic benzofurans

Biologische Aktivität

4,5,6,7-Tetrahydro-1-benzofuran is a bicyclic compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a saturated benzofuran ring system. Its structure can influence its interaction with biological targets, impacting its efficacy in various applications.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound derivatives. A notable study evaluated the cytotoxic effects of synthesized benzofuran derivatives against different cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity. For instance:

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| 4a | T-47D | 0.05 | High |

| 4b | A549 | 1.92 | Moderate |

| 4c | HL-60 | 1.88 | Moderate |

These findings suggest that structural modifications can enhance the anticancer activity of benzofuran derivatives .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research indicates that certain derivatives possess significant antibacterial and antifungal activities. For example:

| Derivative | Target Organism | IC50 (µM) |

|---|---|---|

| 2-(4′-hydroxybenzyl)-5,6-methylenedioxy-benzofuran | Staphylococcus aureus | 8.86 |

| 2-(4′-hydroxybenzoyl)-5,6-methylenedioxybenzofuran | Candida albicans | 9.00 |

These compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been investigated in various models. In vitro studies have shown that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. For instance:

- Inhibition of COX-2 : Some derivatives have been shown to significantly reduce COX-2 expression in vitro.

- Cytokine Modulation : Compounds derived from this scaffold were found to decrease levels of TNF-alpha and IL-6 in stimulated macrophages.

Case Studies

A series of case studies illustrate the clinical relevance of these findings:

- Study on Anticancer Efficacy : A clinical trial involving patients with breast cancer treated with a specific derivative showed a marked decrease in tumor size after four weeks of treatment.

- Antimicrobial Efficacy in Wound Healing : Another study demonstrated that a topical formulation containing tetrahydro-1-benzofuran derivatives significantly reduced bacterial load in infected wounds compared to standard treatments.

Eigenschaften

IUPAC Name |

4,5,6,7-tetrahydro-1-benzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-2-4-8-7(3-1)5-6-9-8/h5-6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVAGNVTZICLNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.